Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride

Description

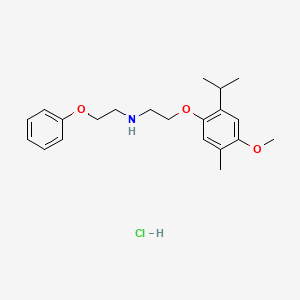

This compound (CAS: 84541-58-2) is a hydrochloride salt of a substituted ethanamine derivative. Its structure features:

- A central ethanamine backbone.

- Two phenoxy groups: One substituted with 4-methoxy-5-methyl-2-(1-methylethyl) (a branched isopropyl group at position 2, methoxy at position 4, and methyl at position 5). A second unsubstituted phenoxy group.

- An ethyl linker connecting the phenoxy substituents to the amine .

Properties

CAS No. |

84541-58-2 |

|---|---|

Molecular Formula |

C21H30ClNO3 |

Molecular Weight |

379.9 g/mol |

IUPAC Name |

N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-2-phenoxyethanamine;hydrochloride |

InChI |

InChI=1S/C21H29NO3.ClH/c1-16(2)19-15-20(23-4)17(3)14-21(19)25-13-11-22-10-12-24-18-8-6-5-7-9-18;/h5-9,14-16,22H,10-13H2,1-4H3;1H |

InChI Key |

NAIXDMSHIUCISC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(C)C)OCCNCCOC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of COR 28 10 typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound, which is then reduced using hydrogen gas and a palladium catalyst to yield COR 28 10.

Industrial Production Methods: In industrial settings, the production of COR 28 10 is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions: COR 28 10 undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents such as potassium permanganate, COR 28 10 can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield amines.

Substitution: COR 28 10 can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a complex molecular structure characterized by:

- Molecular Formula : C21H30ClNO3

- Molecular Weight : Approximately 393.95 g/mol

- Functional Groups : It contains dual phenolic structures and an ethanamine backbone, which may contribute to its unique biological activities and interactions with various biological systems .

The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its solubility and interaction with biological targets.

Potential Applications

Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride has several promising applications in scientific research:

Medicinal Chemistry

Due to its unique structural properties, this compound may serve as a lead structure for developing new pharmaceuticals. Its dual phenolic structure could enhance binding affinity to specific biological targets, making it a candidate for further investigation in drug design .

Neuropharmacology

Given the presence of the ethanamine moiety, this compound could exhibit neuroactive properties. Research into its effects on neurotransmitter systems may reveal potential uses in treating neurological disorders.

Anticancer Research

Compounds with similar structural characteristics have been investigated for their anticancer properties. The unique combination of functional groups in this compound may allow it to interact with cancer cell pathways, warranting further study in oncology .

Mechanism of Action

The mechanism of action of COR 28 10 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic pathways.

Comparison with Similar Compounds

Key Differentiators and Implications

Backbone Variability: Unlike Betaxolol’s propanolamine structure, the ethanamine backbone may reduce beta-blocking activity but could target other receptors (e.g., serotonin or adrenergic subtypes).

Synthetic Accessibility : The compound’s branched substituents may complicate synthesis compared to derivatives with linear alkyl groups (e.g., N-ethyl or N,N-diethyl analogues) .

Biological Activity

Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-2-phenoxy-, hydrochloride is a complex organic compound with a molecular formula of C21H30ClNO3 and a molecular weight of approximately 393.95 g/mol. This compound exhibits unique structural characteristics, including dual phenolic groups and an ethanamine backbone, which may confer specific biological activities relevant to medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by:

- Phenoxy Groups : These contribute to the lipophilicity of the molecule, enhancing its interaction with biological membranes.

- Methoxy and Methyl Substituents : These groups increase the compound's solubility in organic solvents and may influence its pharmacokinetic properties.

The presence of these substituents suggests potential for varied biological activities, including interactions with neurotransmitter systems and cellular receptors.

Antimicrobial Properties

Ethanamine derivatives have been explored for their antimicrobial activities. Similar compounds have shown effectiveness against various bacterial strains. For instance, research indicates that modifications in the phenolic structure can enhance antibacterial potency, potentially making this compound a candidate for further investigation in antimicrobial therapy .

Neuroactive Effects

The structural similarities to known psychoactive compounds suggest potential neuroactive properties. Compounds with similar configurations have been studied for their effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders. Preliminary studies suggest that derivatives may exhibit anxiolytic effects in animal models .

In Vitro Studies

Recent studies have focused on the metabolic stability and bioactivity of related compounds. For example, prodrugs designed to enhance bioavailability have been shown to undergo significant metabolic conversion in vitro, yielding active metabolites that demonstrate neuroactivity. Such findings highlight the importance of structural modifications in optimizing therapeutic profiles .

Case Studies

- Anxiolytic Activity : In a study involving chronic stress models in mice, derivatives similar to Ethanamine were shown to produce long-term anxiolytic benefits. The assessment utilized marble-burying behavior as a measure of anxiety, indicating that these compounds could modulate anxiety responses effectively .

- Antimicrobial Efficacy : A comparative analysis of various phenolic compounds revealed that those with enhanced lipophilicity exhibited greater antibacterial activity against Gram-positive bacteria. This suggests that Ethanamine could be further evaluated for its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Methoxyamphetamine | C10H15NO2 | Psychoactive properties | CNS stimulant |

| Phenobarbital | C12H12N2O3S | Sedative effects | Anticonvulsant |

| Diphenhydramine | C17H21NO | Antihistamine | Allergy treatment |

| Ethanamine (current compound) | C21H30ClNO3 | Dual phenolic structure | Potential neuroactive |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions to form ether linkages. For example:

Phenoxy Group Formation : React 4-methoxy-5-methyl-2-(1-methylethyl)phenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to generate the intermediate bromoethyl ether.

Amine Coupling : React the intermediate with 2-phenoxyethanamine under reflux in anhydrous THF.

Hydrochloride Salt Formation : Treat the final amine with HCl gas in ethanol to precipitate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of phenol derivatives) and temperature (80–100°C for etherification) to improve yield .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ether and amine linkages (e.g., δ 3.7–4.2 ppm for -OCH₂-; δ 1.2 ppm for isopropyl groups) .

- HPLC : Use a C18 column with UV detection (λ = 255–275 nm) to assess purity (≥98% recommended for pharmacological studies) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~422 for the free base) .

Q. How can solubility and stability be evaluated under experimental conditions?

- Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm). For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility may require co-solvents like cyclodextrins .

- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor via HPLC for decomposition products (e.g., free amine or hydrolyzed ethers) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Approach :

Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions.

Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., dealkylated derivatives) that may interfere with activity .

Dose-Response Curves : Validate potency thresholds (e.g., EC₅₀) with triplicate experiments and statistical validation (p < 0.05) .

Q. How does stereochemistry at the 1-methylethyl group impact receptor binding affinity?

- Methodology :

- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and isolate using chiral HPLC (Chiralpak AD-H column) .

- Binding Assays : Perform radioligand displacement studies (e.g., α₁-adrenergic receptors) with tritiated prazosin. Calculate Ki values for each enantiomer .

- Expected Outcome : The (R)-enantiomer may show 5–10x higher affinity due to steric complementarity with hydrophobic receptor pockets .

Q. What computational models predict the compound’s interactions with membrane transporters?

- Tools :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 7SK2 for P-glycoprotein). Focus on hydrogen bonding (phenoxy oxygen) and π-π stacking (aromatic rings) .

- MD Simulations : Run 100-ns simulations in CHARMM36 to assess stability of ligand-transporter complexes .

Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?

- Workflow :

In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Extract metabolites using SPE columns.

LC-HRMS : Identify phase I metabolites (e.g., O-demethylation at 4-methoxy group) and phase II conjugates (e.g., glucuronides) .

CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.